p-Nitrophenyl 1-azetidinecarboxylate
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Overview
Description
p-Nitrophenyl 1-azetidinecarboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a p-nitrophenyl group attached to the 1-position of the azetidine ring, along with a carboxylate functional group. It is known for its applications in various fields, including organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenyl 1-azetidinecarboxylate typically involves the reaction of p-nitrophenol with 1-azetidinecarboxylic acid. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include anhydrous solvents like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 1-azetidinecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Scientific Research Applications
p-Nitrophenyl 1-azetidinecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biochemical Research: The compound is used as a substrate in enzymatic assays to study the activity of esterases and other hydrolytic enzymes.
Material Science: It is employed in the preparation of functionalized polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of p-nitrophenyl 1-azetidinecarboxylate primarily involves its hydrolysis by esterases. The ester bond is cleaved by the enzyme, resulting in the formation of p-nitrophenol and 1-azetidinecarboxylic acid. The p-nitrophenol produced can be quantitatively measured, making it a useful tool in enzymatic assays .
Comparison with Similar Compounds
p-Nitrophenyl acetate: Another ester used in enzymatic assays, but with an acetate group instead of an azetidine ring.
p-Nitrophenyl butyrate: Similar to p-nitrophenyl acetate but with a butyrate group, used for studying lipase activity.
Uniqueness: p-Nitrophenyl 1-azetidinecarboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other p-nitrophenyl esters. This makes it particularly valuable in the synthesis of nitrogen-containing heterocycles and in studying the activity of specific enzymes .
Properties
CAS No. |
114774-79-7 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
(4-nitrophenyl) azetidine-1-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c13-10(11-6-1-7-11)16-9-4-2-8(3-5-9)12(14)15/h2-5H,1,6-7H2 |
InChI Key |
RVRPZVYPEZOEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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